REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:27]=[CH:26][C:23]([C:24]#N)=[CH:22][CH:21]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12].C[OH:29].O>C1(C)C=CC=CC=1>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[CH:27]=[CH:26][C:23]([CH:24]=[O:29])=[CH:22][CH:21]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:0.1|
|
Name
|
solution
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
they were stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
were stirred
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The reaction mixture was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After the purification by the silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(C=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |